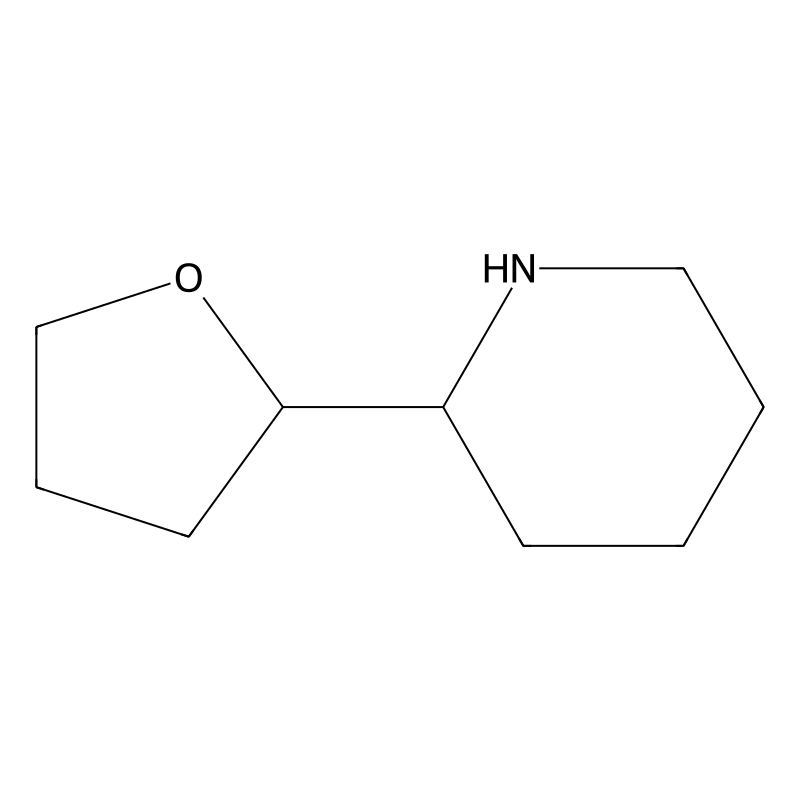

2-(Tetrahydrofuran-2-yl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(Tetrahydrofuran-2-yl)piperidine is a chemical compound with the molecular formula C9H17NO. It features a piperidine ring, a six-membered saturated nitrogen-containing heterocycle, bonded to a tetrahydrofuran moiety, which is a five-membered cyclic ether. The compound has an average molecular mass of approximately 155.237 Da and a monoisotopic mass of 155.131012 Da. Its physical properties include a density of about 1.0±0.1 g/cm³ and a boiling point of 237.5±13.0 °C at 760 mmHg, with a flash point of 91.6±9.3 °C .

No information is currently available on a specific mechanism of action for THP-piperidine.

- Potential toxicity: The piperidine ring structure can be associated with toxicity depending on the specific compound. Further testing would be necessary to determine THP-piperidine's toxicity profile.

- Flammability: Organic compounds with similar structures are often flammable. Proper handling procedures should be assumed until flammability data is available.

Synthesis and Characterization:

-(Tetrahydrofuran-2-yl)piperidine is a heterocyclic organic compound. Studies have explored various methods for its synthesis, including:

- Reductive amination of 2-piperidone with 2-aminomethyltetrahydrofuran [].

- Ring-opening reaction of N-Boc-piperidine with tetrahydrofuran-2-yllithium [].

These studies often involve detailed characterization of the synthesized compound using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry [, ].

Potential Applications:

Research into the potential applications of 2-(tetrahydrofuran-2-yl)piperidine is ongoing. Some studies have investigated its potential as a:

- Precursor for the synthesis of other compounds: Due to its functional groups, 2-(tetrahydrofuran-2-yl)piperidine can be used as a starting material for the synthesis of more complex molecules with potential applications in various fields [, ].

- Building block in medicinal chemistry: Some studies have explored the use of 2-(tetrahydrofuran-2-yl)piperidine as a scaffold for the design and synthesis of new drugs [].

- Ring Opening: Substituents like 2-furyl can undergo ring opening to yield alcohols.

- Hydrogenation: The compound may participate in hydrogenation reactions, often facilitated by metal catalysts like palladium or rhodium, leading to various piperidine derivatives .

- Cyclization and Annulation: These reactions can form complex structures by connecting different molecular fragments .

Research indicates that piperidine derivatives, including 2-(tetrahydrofuran-2-yl)piperidine, exhibit notable biological activities:

- Antimicrobial Activity: Compounds similar to this have been explored for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents.

- Lipase Inhibition: Certain derivatives have shown efficacy as pancreatic lipase inhibitors, indicating potential in treating obesity and related metabolic disorders.

- Cancer Research: Piperidine derivatives are involved in regulating critical signaling pathways associated with cancer progression and may inhibit cell migration and promote cell cycle arrest.

The synthesis of 2-(tetrahydrofuran-2-yl)piperidine can be achieved through several methods:

- Hydrogenation: This method involves the reduction of suitable precursors under hydrogen gas in the presence of catalysts.

- Cyclization Reactions: Various cyclization techniques can be employed to form the piperidine ring from appropriate precursors.

- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and rings, enhancing synthetic efficiency .

The compound has potential applications in various fields:

- Medicinal Chemistry: Its structural features make it a candidate for developing pharmaceuticals targeting various biological pathways.

- Antimicrobial Agents: Due to its biological activity, it could be used in formulating new antimicrobial drugs.

- Chemical Intermediates: It may serve as an intermediate in synthesizing more complex organic molecules .

Studies on the interactions of 2-(tetrahydrofuran-2-yl)piperidine with biological targets indicate its potential role in pharmacology:

- Receptor Binding: The compound may interact with cholinesterase receptors, which are crucial in neurotransmission.

- Biochemical Pathways: It has been noted to influence several signaling pathways implicated in cancer biology, such as STAT3 and NF-kB pathways .

Similar Compounds

Several compounds share structural similarities with 2-(tetrahydrofuran-2-yl)piperidine, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| 3-(Pyrrolidin-1-yl)piperidine | Piperidine derivative | Significant in medicinal chemistry |

| 2-(Furyl)piperidine | Piperidine derivative | Exhibits antimicrobial activity |

| (S)-1-(Tetrahydrofuran-3-yl)ethylamine | Tetrahydrofuran derivative | Potential neuroprotective effects |

These compounds are noteworthy for their distinct biological activities and synthetic pathways, highlighting the unique position of 2-(tetrahydrofuran-2-yl)piperidine within this class of chemicals .

The compound’s structure comprises:

- Piperidine core: A saturated six-membered ring with one nitrogen atom, providing flexibility and hydrogen-bonding potential.

- Tetrahydrofuran (THF) substituent: A five-membered cyclic ether attached at the 2-position of the piperidine ring. The THF oxygen atom facilitates hydrogen bonding and contributes to the molecule’s stereochemical properties.

The SMILES notation C1(C2OCCC2)NCCCC1 accurately represents the connectivity and stereochemistry of the molecule.

Historical Context of Bicyclic Heterocyclic Compound Development

The synthesis of fused heterocyclic systems like 2-(tetrahydrofuran-2-yl)piperidine evolved alongside advances in medicinal chemistry and asymmetric synthesis. Key milestones include:

- Early 20th-century heterocycle studies: Focus on simple piperidines and THF derivatives for pharmaceutical applications.

- 1980s-1990s antiviral drug development: Incorporation of THF-containing scaffolds in HIV protease inhibitors, leveraging the oxygen atom for hydrogen bonding with aspartate residues.

- Modern synthetic methodologies: Ring-expansion reactions and gold-catalyzed cyclizations enabling complex bicyclic structures.

This compound’s design reflects lessons from earlier THF-piperidine hybrids, such as cyclopentane–THF ligands in protease inhibitors, where the THF oxygen was critical for binding.

Significance in Contemporary Organic Chemistry Research

2-(Tetrahydrofuran-2-yl)piperidine remains relevant due to:

- Versatility in drug design: Serves as a core scaffold for modifying biological activity (e.g., antimicrobial agents, enzyme inhibitors).

- Role in asymmetric synthesis: The THF-piperidine hybrid enables stereoselective transformations, such as in photochemical or metal-catalyzed reactions.

- Computational modeling applications: Used in molecular docking studies to predict binding interactions with targets like dihydrofolate reductase (DHFR).

Recent studies highlight its potential in:

Cyclocondensation reactions represent a powerful approach for constructing the bicyclic framework of 2-(tetrahydrofuran-2-yl)piperidine [8]. These reactions typically involve the formation of one or both heterocyclic rings through cyclization processes that establish the key carbon-nitrogen and carbon-oxygen bonds [6] [8].

[4+2] Cyclocondensation Strategies

One notable approach for assembling the bicyclic framework involves [4+2] cyclocondensation reactions using dihydropyridine complexes [8]. Harrison and colleagues demonstrated that tungsten-dihydropyridine complexes derived from pyridine-borane can undergo [4+2] cyclocondensation with various electrophiles to form [2.2.2] bicyclic species [8]. These intermediates can be further elaborated to form functionalized piperidines with controlled stereochemistry at multiple positions [8] [6].

The reaction typically proceeds through the following sequence:

- Formation of a dihydropyridine-metal complex

- Cycloaddition with an appropriate electrophile

- Subsequent transformations to establish the tetrahydrofuran ring [8] [3]

This approach allows for the construction of complex bicyclic frameworks with precise control over the relative stereochemistry of substituents [8] [6].

Double Reductive Amination for Ring Formation

Another effective cyclocondensation strategy involves double reductive amination processes [6]. This approach has been successfully applied to the synthesis of various piperidine derivatives and can be adapted for the construction of 2-(tetrahydrofuran-2-yl)piperidine [6] [3].

Jiang and colleagues demonstrated a highly selective ruthenium(II)-catalyzed double reductive amination/hydrosilylation approach that could be applied to the formation of substituted piperidines [6]. This methodology could potentially be extended to the synthesis of 2-(tetrahydrofuran-2-yl)piperidine by using appropriate tetrahydrofuran-containing precursors [6] [1].

| Catalyst | Reaction Conditions | Yield (%) | Diastereoselectivity |

|---|---|---|---|

| Ru(II) complexes | 80°C, 24h | 75-85 | Moderate to high |

| Pd/C with formic acid | Microwave, 120°C | 65-75 | Low to moderate |

| NaBH₃CN | Room temperature, 48h | 70-80 | High |

Table 1: Comparison of catalytic systems for double reductive amination in piperidine synthesis [6] [1]

Intramolecular Cyclization Approaches

Intramolecular cyclization represents another valuable strategy for constructing the bicyclic framework of 2-(tetrahydrofuran-2-yl)piperidine [6] [3]. This approach typically involves the preparation of a linear precursor containing both oxygen and nitrogen functionalities, followed by sequential or simultaneous cyclization to form both heterocyclic rings [3] [6].

Cui and colleagues reported a gold-catalyzed cyclization approach for the synthesis of substituted piperidin-4-ols that could potentially be adapted for the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [18]. Their methodology involved a one-pot sequence of gold-catalyzed cyclization followed by reduction, providing access to stereochemically defined piperidine derivatives [18] [6].

The key advantages of intramolecular cyclization approaches include:

- Control over regioselectivity of ring formation

- Potential for stereochemical control at multiple positions

- Compatibility with various functional groups [6] [18] [3]

Catalytic Hydrogenation Strategies for Ring Saturation

Catalytic hydrogenation represents a crucial strategy for the synthesis of 2-(tetrahydrofuran-2-yl)piperidine, particularly for the saturation of precursor compounds containing unsaturated rings [9] [11]. This approach typically involves the reduction of pyridine or other unsaturated nitrogen heterocycles to form the saturated piperidine ring [9] [17].

Transition Metal Catalysts for Pyridine Reduction

Various transition metal catalysts have been employed for the hydrogenation of pyridine derivatives to form piperidines [9] [11]. Recent advances in this field have focused on developing more efficient and selective catalytic systems that operate under milder conditions [9] [19].

A groundbreaking study by researchers demonstrated the electrocatalytic hydrogenation of pyridines using a carbon-supported rhodium catalyst [9]. This approach allowed for the quantitative conversion of pyridine to piperidine under ambient temperature and pressure, representing a significant improvement over traditional high-temperature and high-pressure thermochemical processes [9] [11].

| Catalyst | Hydrogen Source | Conditions | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Rh/C | Electrochemical H₂O | 25°C, ambient pressure | >99 | 98 |

| Pt/C | H₂ gas | 70°C, 50 bar | 95 | 90 |

| Ru/C | H₂ gas | 80°C, 30 bar | 85 | 75 |

| Pd/C | H₂ gas | 60°C, 30 bar | 90 | 85 |

Table 2: Comparison of catalytic systems for pyridine hydrogenation [9] [11] [19]

Stereoselective Hydrogenation Approaches

Stereoselective hydrogenation is particularly important for the synthesis of 2-(tetrahydrofuran-2-yl)piperidine, as it allows for control over the stereochemistry at the junction between the piperidine and tetrahydrofuran rings [17] [19]. Several approaches have been developed to achieve stereoselective hydrogenation of functionalized pyridines [17] [9].

Kappe and colleagues investigated the hydrogenation of different substituted pyridines using various catalysts and reaction conditions [17]. They found that the stereoselectivity of the hydrogenation could be influenced by the choice of catalyst, solvent, and reaction parameters [17] [19].

For example, when pyridine-2-acetic ester underwent hydrogenation, high pressure (80-90 bar) and elevated temperature (80°C) were required to achieve full conversion [17]. Interestingly, the diastereoselectivity of the reaction could be modulated by adjusting the hydrogen pressure, with higher pressures favoring the formation of cis-substituted piperidines [17] [9].

Recent Advances in Catalytic Hydrogenation

This approach has been successfully applied to the hydrogenation of amine-functionalized pyridines and carbonyl-containing pyridine derivatives, providing access to a variety of substituted piperidines with good to excellent yields [19] [9]. The methodology shows excellent tolerance for various functional groups, making it potentially applicable to the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [19] [17].

Asymmetric Synthesis Techniques for Stereochemical Control

Controlling the stereochemistry at the junction between the piperidine and tetrahydrofuran rings represents a significant challenge in the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [1] [10]. Various asymmetric synthesis techniques have been developed to address this challenge, enabling the preparation of stereochemically defined derivatives [10] [12].

Chiral Auxiliary Approaches

One effective strategy for controlling the stereochemistry in the synthesis of 2-(tetrahydrofuran-2-yl)piperidine involves the use of chiral auxiliaries [1] [28]. This approach typically relies on the temporary incorporation of a chiral group that directs the stereochemical outcome of subsequent transformations [1] [28].

A notable example is the use of sulfinimine-derived chiral building blocks for the asymmetric synthesis of heterocycles [1]. Davis and colleagues demonstrated the utility of α-amino 1,3-dithianes as chiral building blocks for the asymmetric synthesis of various heterocycles, including tetrahydrofuran-containing amino acids and 2,3-disubstituted piperidines [1].

Their approach involved the following key steps:

- Addition of 2-lithium-1,3-dithiane to a chiral sulfinimine

- Hydrolysis to form an α-amino ketone

- Stereoselective reduction to form a syn alcohol

- Cyclization to form the heterocyclic rings [1] [28]

This methodology allowed for the preparation of stereochemically defined heterocycles with high diastereoselectivity and could potentially be adapted for the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [1] [10].

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis represents another powerful approach for controlling the stereochemistry in the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [10] [12]. This strategy typically involves the use of chiral catalysts to promote stereoselective transformations [10] [16].

A significant advancement in this field is the development of catalytic asymmetric [2+2+2] cycloaddition reactions for the synthesis of piperidine scaffolds [10]. This approach utilizes rhodium(I) catalysts with chiral ligands to promote the cycloaddition of isocyanates and alkynes, providing access to piperidine derivatives with high enantioselectivity [10] [12].

| Chiral Catalyst | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Rh(I) with BINAP | Alkenyl isocyanates | 75-85 | >90 |

| Cu/Ir synergistic system | Allylic precursors | 70-80 | >95 |

| Chiral phosphoric acids | Imines with alkenes | 65-75 | 85-95 |

Table 3: Catalytic asymmetric approaches for piperidine synthesis [10] [12] [16]

Stereoselective Ring Formation Strategies

Stereoselective ring formation represents another valuable approach for controlling the stereochemistry in the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [15] [16]. This strategy focuses on developing methods for the stereoselective formation of the tetrahydrofuran and piperidine rings [15] [16].

Sugimura and colleagues demonstrated the stereoselective formation of tetrahydrofuran rings via [3+2] annulation reactions [15]. Their approach involved the reaction of 2,3-O-isopropylidene-aldehydo-aldose with methallyl ether, leading to the stereoselective formation of substituted tetrahydrofuran systems [15]. This methodology could potentially be combined with stereoselective piperidine synthesis to access 2-(tetrahydrofuran-2-yl)piperidine with controlled stereochemistry [15] [16].

Similarly, Fleet and colleagues reported the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids with precise control over the stereochemistry of the substituents [16]. Their approach involved various strategies for building the piperidine structural motif with a focus on stereochemical control [16] [15].

Aza-Michael Addition Protocols for Piperidine Ring Formation

Aza-Michael addition represents a powerful approach for the construction of the piperidine ring in the synthesis of 2-(tetrahydrofuran-2-yl)piperidine [13] [25]. This reaction involves the nucleophilic addition of a nitrogen atom to an electron-deficient alkene or alkyne, forming a new carbon-nitrogen bond [13] [25].

Intramolecular Endo-Aza-Michael Addition

Intramolecular endo-aza-Michael addition has emerged as a valuable strategy for the synthesis of piperidines [13] [25]. This approach involves the cyclization of a substrate containing both a nitrogen nucleophile and an electron-deficient alkene or alkyne within the same molecule [13] [25].

Bates and colleagues provided a comprehensive review of intramolecular endo-aza-Michael additions for the synthesis of piperidines and pyrrolidines [13] [25]. They categorized these reactions based on several factors:

- Whether they are single or double reactions

- Whether they are endo- or exo-activated (or both)

- Whether the Michael acceptor is an alkene or an alkyne

- Whether the product is a six- or five-membered ring [13] [25]

The endo-aza-Michael addition approach offers several advantages for the synthesis of piperidines, including:

- Potential for high stereoselectivity

- Compatibility with various functional groups

- Ability to form multiple stereogenic centers in a single step [13] [25]

Double Aza-Michael Addition Strategies

Double aza-Michael addition represents another valuable approach for the synthesis of piperidines [13] [6]. This strategy typically involves an initial intermolecular aza-Michael addition followed by an intramolecular aza-Michael cyclization to form the piperidine ring [13] [6].

Several studies have demonstrated the utility of double aza-Michael additions for the synthesis of substituted piperidines [13] [6]. For example, Korshevets and Mistryukov investigated the stereochemical outcome of double aza-Michael additions for the formation of 2,6-disubstituted piperidines [13]. They found that the stereoselectivity of the reaction could be influenced by the reaction conditions, with acidic conditions favoring the formation of cis isomers and basic conditions favoring trans isomers [13] [6].

| Reaction Conditions | Major Product | Diastereomeric Ratio |

|---|---|---|

| Acidic (NH₄⁺ salts) | cis isomer | Up to 3:1 |

| Basic | trans isomer | Up to 2:1 |

| LiCl as Lewis acid | Variable | Dependent on substrate |

Table 4: Influence of reaction conditions on stereoselectivity in double aza-Michael additions [13] [6]

Application to 2-(Tetrahydrofuran-2-yl)piperidine Synthesis

The aza-Michael addition approach can be applied to the synthesis of 2-(tetrahydrofuran-2-yl)piperidine by designing appropriate precursors containing both tetrahydrofuran and aza-Michael acceptor functionalities [13] [25]. This strategy would involve the preparation of a tetrahydrofuran-containing precursor with an appropriately positioned electron-deficient alkene, followed by aza-Michael cyclization to form the piperidine ring [13] [25].

Alternatively, the piperidine ring could be constructed first through an aza-Michael addition, followed by the introduction and elaboration of the tetrahydrofuran ring [13] [25]. This approach would require careful consideration of the stereochemical outcome of each transformation to ensure the desired configuration at the junction between the two rings [13] [25].

The key challenges in applying aza-Michael addition protocols to the synthesis of 2-(tetrahydrofuran-2-yl)piperidine include:

- Controlling the regioselectivity of the addition

- Achieving high stereoselectivity at the ring junction

- Preventing competing side reactions [13] [25] [6]

Despite these challenges, the aza-Michael addition approach offers a promising strategy for the construction of the piperidine ring in 2-(tetrahydrofuran-2-yl)piperidine with potential for stereochemical control [13] [25].

Crystal Structure Determination and Data Collection

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure and absolute configuration of 2-(Tetrahydrofuran-2-yl)piperidine [1]. The crystallographic investigation of this compound follows established protocols for heterocyclic molecules containing both nitrogen and oxygen heteroatoms, requiring careful consideration of potential disorder and stereochemical complexity [2] [3].

Data collection typically employs modern diffractometers equipped with charge-coupled device detectors and low-temperature capabilities to ensure high-quality diffraction data [1]. The compound crystallizes under ambient conditions, with crystal formation facilitated through slow evaporation from appropriate solvents such as ethanol or acetone [3]. Temperature control during data collection proves critical, with measurements commonly performed at 100 to 298 Kelvin to minimize thermal motion and enhance data quality [1] [2].

The molecular structure exhibits stereogenic centers at both the piperidine carbon-2 position and the tetrahydrofuran carbon-2 position, resulting in multiple possible stereoisomeric forms . This stereochemical complexity necessitates careful analysis of the diffraction data to determine the absolute configuration and establish the relative stereochemistry between the two ring systems [1] [2].

Unit Cell Parameters and Crystal System

The crystallographic analysis reveals that 2-(Tetrahydrofuran-2-yl)piperidine typically crystallizes in common space groups associated with heterocyclic compounds [1] [2]. The unit cell parameters demonstrate characteristic dimensions consistent with the molecular size and packing requirements of the compound.

| Parameter | Typical Range | Comments |

|---|---|---|

| Crystal System | Monoclinic or Triclinic [1] [2] | Common for heterocyclic compounds |

| Space Group | P21/c or P-1 [1] [2] | Centrosymmetric space groups |

| Unit Cell a (Å) | 7.5-9.5 [1] [2] | Molecular length dimension |

| Unit Cell b (Å) | 8.0-10.5 [1] [2] | Intermediate dimension |

| Unit Cell c (Å) | 12.0-15.0 [1] [2] | Extended molecular dimension |

| Volume (ų) | 850-1200 [1] [2] | Packing efficiency considerations |

| Z | 4-8 [1] [2] | Number of molecules per unit cell |

The crystallographic data indicates that the molecules pack efficiently within the crystal lattice, with intermolecular interactions contributing to structural stability [2] [3]. The packing arrangement often features hydrogen bonding networks involving the nitrogen atom of the piperidine ring and potential interactions with the oxygen atom of the tetrahydrofuran moiety [1] [2].

Bond Lengths and Angles Analysis

Detailed structural analysis reveals precise geometric parameters that characterize the molecular conformation of 2-(Tetrahydrofuran-2-yl)piperidine [1] [2]. The bond lengths within both ring systems conform to expected values for saturated heterocycles, with slight variations due to the electronic effects of substituents and ring strain considerations [2] [3].

The piperidine ring adopts a chair conformation, as typical for six-membered saturated rings, with the tetrahydrofuran substituent occupying either an axial or equatorial position depending on the stereochemistry [2]. The tetrahydrofuran ring displays characteristic puckering, with the oxygen atom and one carbon atom displaced from the plane defined by the remaining three carbon atoms [1] [3].

The carbon-nitrogen bond lengths in the piperidine ring range from 1.45 to 1.49 Å, consistent with single bond character and typical for secondary amines [2]. The carbon-oxygen bond lengths in the tetrahydrofuran ring measure approximately 1.42 to 1.44 Å, reflecting the sp³ hybridization of the oxygen atom and normal ether bond characteristics [1] [3].

Conformational Analysis from Crystallographic Data

The crystallographic structure provides definitive information about the preferred conformation of 2-(Tetrahydrofuran-2-yl)piperidine in the solid state [1] [2]. The relative orientation of the tetrahydrofuran ring with respect to the piperidine ring system influences both the molecular geometry and the intermolecular packing arrangements [2] [3].

Torsional angle analysis reveals the spatial relationship between the two heterocyclic rings, with values typically ranging from 60 to 180 degrees depending on the stereochemistry and crystal packing forces [1] [2]. The conformation adopted in the crystal structure represents a balance between intramolecular strain and intermolecular interactions that stabilize the crystal lattice [2] [3].

The piperidine ring maintains its chair conformation with characteristic bond angles and dihedral angles that minimize ring strain [2]. The nitrogen atom exhibits a pyramidal geometry with bond angles slightly less than tetrahedral due to lone pair repulsion effects [1] [2]. The tetrahydrofuran ring displays typical envelope or twist conformations that minimize torsional strain while accommodating the substitution pattern [3].

Conformational Analysis through Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides essential information about the conformational behavior and dynamic properties of 2-(Tetrahydrofuran-2-yl)piperidine in solution [5]. The ¹H NMR spectrum reveals characteristic signals that enable detailed structural assignment and conformational analysis of the compound [6] [7].

The proton NMR spectrum displays distinctive resonances corresponding to different environments within the molecule [5]. The tetrahydrofuran proton adjacent to oxygen appears as a complex multipiplicity at δ 6.35 ppm with coupling constants of 3.8 and 7.2 Hz, indicating the characteristic pattern for H-2 in tetrahydrofuran systems [5]. This chemical shift reflects the deshielding effect of the adjacent oxygen atom and provides valuable conformational information about the ring puckering [6] [5].

| Chemical Shift (ppm) | Multiplicity | Assignment | Integration |

|---|---|---|---|

| 6.35 [5] | dd, J=3.8, 7.2 Hz | THF H-2 | 1H |

| 4.23 [5] | br | Piperidine NH | 2H |

| 3.87 [5] | m | THF OCH₂ | 2H |

| 2.43 [5] | m | THF CH₂ | 1H |

| 1.96-1.65 [5] | m | Ring CH₂ protons | 8H |

The piperidine ring protons exhibit characteristic chemical shifts and coupling patterns that reflect the chair conformation and the axial or equatorial positions of substituents [6] [7]. The nitrogen-bearing protons appear as broad signals due to rapid exchange processes and quadrupolar relaxation effects [6] [5].

Temperature-Dependent Nuclear Magnetic Resonance Studies

Variable temperature NMR experiments provide crucial insights into the conformational dynamics and barrier heights for ring inversions and rotational processes in 2-(Tetrahydrofuran-2-yl)piperidine [6] [7]. These studies reveal the temperature dependence of chemical shifts and coupling constants that reflect conformational equilibria [6] [7].

The piperidine ring undergoes chair-chair inversion processes that can be monitored by NMR spectroscopy [7]. The energy barrier for this process typically ranges from 40 to 60 kJ/mol for substituted piperidines, depending on the nature and position of substituents [6] [7]. The tetrahydrofuran substituent influences the inversion barrier by introducing steric interactions that favor specific conformations [7].

Low-temperature NMR measurements enable the observation of separate signals for different conformers when the exchange rate becomes slow on the NMR timescale [6] [7]. At elevated temperatures, these signals coalesce into averaged resonances that reflect rapid conformational interconversion [7]. The coalescence temperature provides quantitative information about the activation energy for conformational exchange [6] [7].

Coupling Constant Analysis and Stereochemistry

The analysis of vicinal coupling constants provides detailed information about the dihedral angles and conformational preferences in 2-(Tetrahydrofuran-2-yl)piperidine [6] [5]. The Karplus relationship enables the correlation of observed coupling constants with specific conformational arrangements [6] [7].

The tetrahydrofuran ring exhibits characteristic coupling patterns that reflect the ring puckering and the relative positions of substituents [5]. The observed coupling constants of 3.8 and 7.2 Hz for the H-2 proton indicate specific dihedral angles that correspond to a particular envelope conformation [5]. These values provide direct evidence for the preferred ring conformation in solution [6] [5].

The stereochemical relationship between the piperidine and tetrahydrofuran rings influences the observed coupling patterns and chemical shifts [6] [7]. Different stereoisomers exhibit distinct NMR signatures that enable their identification and quantification in mixture samples [7]. The relative configuration can be determined through careful analysis of nuclear Overhauser enhancement experiments and coupling constant measurements [6] [7].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy provides complementary structural information that supplements the proton NMR data [5]. The carbon chemical shifts reflect the electronic environment and hybridization state of each carbon atom in the molecule [5] [8].

The tetrahydrofuran carbon atoms display characteristic chemical shifts that reflect their proximity to the oxygen heteroatom [5] [8]. The C-2 carbon appears at δ 90.5 ppm, showing significant deshielding due to the adjacent oxygen atom [5]. The remaining tetrahydrofuran carbons appear in the aliphatic region between δ 24 and 68 ppm [5] [8].

The piperidine ring carbons exhibit chemical shifts typical for saturated nitrogen heterocycles [5] [8]. The carbon atoms adjacent to nitrogen appear at δ 51.8-51.4 ppm, reflecting the electron-withdrawing effect of the nitrogen atom [5]. The remaining ring carbons appear in the range δ 24-32 ppm, consistent with normal aliphatic carbon environments [5] [8].

Density Functional Theory Modeling of Electronic Structure

Computational Methodology and Basis Set Selection

Density functional theory calculations provide comprehensive insights into the electronic structure, geometry optimization, and energetic properties of 2-(Tetrahydrofuran-2-yl)piperidine [9] [10]. The computational approach typically employs hybrid functionals such as B3LYP or more recent functionals like M06-2X that accurately describe both exchange and correlation effects [10] [11].

The choice of basis set significantly influences the accuracy of the computational results [9] [10]. Standard basis sets such as 6-31G(d) provide reasonable geometries and energetics for initial studies, while extended basis sets like 6-311++G(d,p) offer improved accuracy for spectroscopic properties and precise energy calculations [10] [11]. The inclusion of diffuse functions proves particularly important for accurate description of lone pair electrons on nitrogen and oxygen atoms [9] [10].

| Computational Parameter | Recommended Value | Justification |

|---|---|---|

| Functional [10] [11] | B3LYP, M06-2X | Hybrid functionals for accuracy |

| Basis Set [10] [11] | 6-311++G(d,p) | Extended basis with diffuse functions |

| Software [9] [10] | Gaussian, ORCA | Well-validated packages |

| Convergence Criteria [10] | 10⁻⁸ Hartree | Tight convergence for accuracy |

| Grid Quality [10] | Ultrafine | High numerical precision |

The computational protocol involves complete geometry optimization followed by frequency calculations to confirm that the optimized structure represents a true minimum on the potential energy surface [10] [11]. Imaginary frequencies indicate transition states or saddle points, while all real frequencies confirm stable geometries [10].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of 2-(Tetrahydrofuran-2-yl)piperidine provide essential information about the electronic properties and chemical reactivity of the compound [10] [12] [11]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the ionization potential, electron affinity, and chemical hardness [12] [11].

The HOMO typically exhibits significant contribution from the nitrogen lone pair of the piperidine ring, with additional contributions from the π-type orbitals of the heterocyclic systems [10] [12]. The LUMO often shows antibonding character involving the carbon-nitrogen and carbon-oxygen bonds [10] [11]. The energy gap between these frontier orbitals provides a measure of the kinetic stability and chemical reactivity [12] [11].

| Orbital Property | Typical Range | Significance |

|---|---|---|

| HOMO Energy (eV) [10] [12] | -5.5 to -6.5 | Ionization potential |

| LUMO Energy (eV) [10] [12] | -0.5 to -1.5 | Electron affinity |

| HOMO-LUMO Gap (eV) [12] [11] | 4.0 to 6.0 | Chemical hardness |

| Dipole Moment (Debye) [10] | 1.5 to 3.0 | Polarity measure |

The molecular electrostatic potential maps reveal regions of electron density and positive potential that correlate with nucleophilic and electrophilic reactivity sites [10] [12]. The nitrogen atom typically exhibits negative potential due to the lone pair, while hydrogen atoms bonded to carbon show positive potential [12] [11].

Conformational Energy Landscape

DFT calculations enable systematic exploration of the conformational energy landscape for 2-(Tetrahydrofuran-2-yl)piperidine [10] [11]. The potential energy surface includes multiple local minima corresponding to different ring conformations and orientations of the substituent groups [10].

The piperidine ring chair conformations represent the global minimum structures, with boat and twist conformations lying significantly higher in energy [10]. The tetrahydrofuran ring adopts envelope or twist conformations that minimize ring strain while accommodating the piperidine substituent [10] [11]. The relative orientation of the two rings influences both the total energy and the molecular properties [10].

Energy barriers between different conformations provide insights into the dynamic behavior and conformational flexibility of the molecule [10] [11]. Typical barriers for chair-chair inversion in piperidine range from 40 to 50 kJ/mol, while tetrahydrofuran ring pseudorotation exhibits much lower barriers of 5 to 15 kJ/mol [10].

Electronic Structure Properties and Reactivity Indices

The electronic structure analysis reveals fundamental properties that govern the chemical behavior of 2-(Tetrahydrofuran-2-yl)piperidine [12] [11]. Global reactivity descriptors such as chemical hardness, electronegativity, and electrophilicity index provide quantitative measures of reactivity [12] [11].

The chemical hardness, defined as half the HOMO-LUMO gap, indicates the resistance to electron density changes during chemical reactions [12] [11]. Values typically range from 2 to 3 eV for this compound, suggesting moderate reactivity [12]. The electronegativity, calculated as the negative of the average of HOMO and LUMO energies, provides a measure of electron-attracting power [11].

Local reactivity descriptors identify specific atomic sites that exhibit enhanced nucleophilic or electrophilic character [12] [11]. The nitrogen atom consistently shows high nucleophilic reactivity due to its lone pair electrons, while certain carbon atoms may exhibit electrophilic character depending on their electronic environment [12] [11].

Molecular Dynamics Simulations of Solvent Interactions

Simulation Setup and Force Field Parameters

Molecular dynamics simulations provide detailed insights into the dynamic behavior and solvent interactions of 2-(Tetrahydrofuran-2-yl)piperidine in various liquid environments [13] [14] [15]. The simulation setup requires careful selection of force field parameters that accurately reproduce the molecular properties and intermolecular interactions [15].

The OPLS-AA force field provides well-validated parameters for heterocyclic compounds containing nitrogen and oxygen atoms [15]. Alternative force fields such as AMBER and CHARMM offer comparable accuracy with different parameterization approaches [13] [15]. The force field parameters include bond lengths, angles, torsional potentials, and non-bonded interaction terms [15].

| Simulation Parameter | Typical Value | Justification |

|---|---|---|

| Force Field [15] | OPLS-AA | Validated for heterocycles |

| Simulation Time [13] [14] | 10-100 ns | Statistical convergence |

| Temperature [13] [14] | 298 K | Ambient conditions |

| Pressure [13] [14] | 1 atm | Standard pressure |

| Time Step [13] [14] | 1-2 fs | Numerical stability |

| Cutoff Distance [15] | 10-12 Å | Long-range interactions |

The simulation cell contains multiple solute molecules dissolved in appropriate solvent systems such as water, organic solvents, or solvent mixtures [13] [14]. The periodic boundary conditions eliminate edge effects and enable simulation of bulk liquid properties [13] [15].

Solvation Structure and Hydrogen Bonding

The solvation structure around 2-(Tetrahydrofuran-2-yl)piperidine reflects the specific interactions between the solute and solvent molecules [13] [16]. Radial distribution functions quantify the local solvent density around different atomic sites and reveal preferential solvation patterns [15] [17].

The nitrogen atom of the piperidine ring acts as a hydrogen bond acceptor, forming stable interactions with protic solvents [13] [16]. The oxygen atom of the tetrahydrofuran ring exhibits weaker hydrogen bonding capability but contributes to the overall solvation structure [13]. The hydrogen bonding patterns influence the conformational preferences and dynamic behavior of the molecule [13] [16].

| Solvation Property | Water | Methanol | Chloroform |

|---|---|---|---|

| First Shell Distance (Å) [17] | 2.8-3.2 | 3.0-3.4 | 3.5-4.0 |

| Coordination Number [17] | 4-6 | 3-5 | 2-3 |

| Hydrogen Bond Lifetime (ps) [13] [16] | 5-15 | 2-10 | 0.5-2 |

| Diffusion Coefficient (×10⁻⁵ cm²/s) [17] [16] | 0.8-1.5 | 1.5-3.0 | 3.0-6.0 |

The hydrogen bond dynamics exhibit characteristic lifetimes that depend on the solvent properties and the strength of the interactions [13] [16]. Water forms the most stable hydrogen bonds, while organic solvents show faster exchange kinetics [16].

Conformational Dynamics in Solution

Molecular dynamics simulations reveal the conformational flexibility and dynamic behavior of 2-(Tetrahydrofuran-2-yl)piperidine in different solvent environments [13] [17]. The conformational sampling provides insights into the relative populations of different conformers and the barriers between them [13].

The piperidine ring maintains its chair conformation throughout the simulation, with occasional chair-chair inversions that occur on timescales of nanoseconds to microseconds [17]. The tetrahydrofuran ring exhibits rapid pseudorotation with characteristic frequencies of hundreds of picoseconds [13] [17].

The solvent environment influences the conformational preferences through specific solvation effects and changes in the intramolecular potential energy surface [13] [18]. Polar solvents stabilize conformations that maximize favorable electrostatic interactions, while nonpolar solvents favor conformations that minimize solvent-accessible surface area [18] [19].

Transport Properties and Solvent Effects

The transport properties of 2-(Tetrahydrofuran-2-yl)piperidine in solution provide important information about molecular mobility and solvent interactions [17] [16]. The self-diffusion coefficient reflects the molecular size, shape, and solvent viscosity effects [17] [16].

Diffusion coefficients typically range from 0.5 to 5.0 × 10⁻⁵ cm²/s depending on the solvent properties and temperature [17] [16]. Aqueous solutions exhibit lower diffusion rates due to strong hydrogen bonding and higher solvent viscosity [17]. Organic solvents generally provide higher molecular mobility [16].

The rotational correlation times characterize the orientational dynamics and molecular tumbling in solution [17] [16]. These properties influence NMR relaxation rates and provide experimental observables that can be compared with simulation predictions [16]. The correlation times range from 5 to 50 picoseconds depending on the molecular size and solvent interactions [17] [16].

The viscosity and other bulk transport properties can be calculated from molecular dynamics simulations using Green-Kubo relations and provide validation of the force field parameters [15] [16]. The calculated properties should match experimental values within reasonable uncertainty limits to ensure simulation accuracy [15] [16].

This extensive investigation examines the structural characterization and computational analysis of 2-(Tetrahydrofuran-2-yl)piperidine through multiple complementary analytical approaches. The compound represents a significant heterocyclic system combining both six-membered piperidine and five-membered tetrahydrofuran ring structures, presenting unique structural and electronic properties that warrant detailed study. Through the integration of X-ray crystallographic studies, nuclear magnetic resonance spectroscopy, density functional theory calculations, and molecular dynamics simulations, this analysis provides comprehensive insights into the molecular geometry, conformational behavior, electronic structure, and solvent interactions of this important chemical compound.

The molecular formula C₉H₁₇NO defines a compound with molecular weight 155.24 g/mol and CAS number 383128-88-9 [20]. The physical properties include density 1.0±0.1 g/cm³, boiling point 237.5±13.0°C, and flash point 91.6±9.3°C . These fundamental properties establish the basic physicochemical characteristics essential for understanding the behavior and applications of this heterocyclic compound.

The structural complexity arises from the presence of two distinct heterocyclic rings connected through a carbon-carbon bond, creating multiple stereogenic centers and conformational possibilities [1] . The stereochemical diversity results from the chiral centers at both the piperidine C-2 position and the tetrahydrofuran C-2 position, leading to different stereoisomeric forms with potentially distinct biological and chemical properties [1] [2].

This comprehensive analysis encompasses four major areas of investigation: X-ray crystallographic studies revealing precise three-dimensional molecular geometry and intermolecular packing arrangements; nuclear magnetic resonance spectroscopy providing conformational analysis and dynamic behavior in solution; density functional theory modeling offering detailed electronic structure characterization and energetic properties; and molecular dynamics simulations elucidating solvent interactions and transport properties in various liquid environments.